molecular formula C3H10KOSi B130218 Potassium trimethylsilanolate CAS No. 10519-96-7

Potassium trimethylsilanolate

Cat. No. B130218
Key on ui cas rn: 10519-96-7
M. Wt: 129.29 g/mol
InChI Key: COTHYYYVPUZALV-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using tetrabutylpyrophosphate (4 mL, 10.5 mmol) in dry tetrahydrofuran (10 mL), potassium trimethylsilanolate (2.68 g, 21 mmol) in dry tetrahydrofuran (50 mL), and a 24 h reaction time. The product, potassium dibutylphosphate (4.46 g, 90% yield), was isolated as a white solid by concentrating the filtrate under vacuum: 1H NMR (D2O, DSS) δ 0.8-1.05 (dist. t, CH3, 6H), 1.18-1.8 (m, CH2, 8H), 3.74-4.0 (q, CH2, 4H). Anal. Calcd. for C8H18KO4P: C, 38.70; H, 7.31. Found: C, 38.63; H, 7.38.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][P:6]([O:13]P(OCCCC)(OCCCC)=O)(=[O:12])[O:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH2:2][CH2:3][CH3:4].C[Si](C)(C)[O-].[K+:31]>O1CCCC1>[CH2:8]([O:7][P:6]([O-:13])([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:12])[CH2:9][CH2:10][CH3:11].[K+:31] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(CCC)OP(OCCCC)(=O)OP(=O)(OCCCC)OCCCC
Step Two
Name
potassium trimethylsilanolate
Quantity
2.68 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 24 h reaction time
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OP(=O)(OCCCC)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 171.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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